2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
The synthesis of 2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. One common method is to react phthalic anhydride with 2-methylpropylamine in the presence of a base to form the corresponding phthalimide. This intermediate is then esterified with acetic acid or its derivatives under acidic conditions to yield the final product .
Chemical Reactions Analysis
2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Scientific Research Applications
2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of metabotropic glutamate receptors, affecting neurotransmission and cellular signaling pathways[4][4].
Comparison with Similar Compounds
2-methylpropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can be compared with other phthalimide derivatives, such as:
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Similar in structure but with a methyl group instead of a 2-methylpropyl group.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Contains an amide group instead of an ester group.
N-Phthalyl-DL-alanine: A phthalimide derivative with an alanine moiety.
Properties
CAS No. |
101855-38-3 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-methylpropyl 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C14H15NO4/c1-9(2)8-19-12(16)7-15-13(17)10-5-3-4-6-11(10)14(15)18/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
IDQDFNOLNXADOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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